4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine
Overview
Description
4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is a multifunctionalized pyrimidine scaffold . It is synthesized from 4,6-Dichloro-2-methylthiopyrimidine, which reacts with EtONa in EtOH at approximately 20 °C for 2 hours . The product is presented as a useful multifunctionalized pyrimidine scaffold .
Synthesis Analysis
The synthesis of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine involves the reaction of 4,6-Dichloro-2-methylthiopyrimidine with EtONa in EtOH at approximately 20 °C for 2 hours . This reaction yields exclusively 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine in an 89% yield .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is characterized by the presence of a pyrimidine ring, which is a heterocyclic compound containing nitrogen . The molecule also contains functional groups such as chloro, ethoxy, and methylsulfanyl groups .Scientific Research Applications
Tautomerism and Molecular Interactions
Pyrimidine derivatives, including compounds similar to 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine, have been studied for their tautomeric behaviors and the effect of molecular interactions on tautomeric equilibria. These studies are crucial for understanding the biological significance of nucleic acid bases and their analogs, providing insights into spontaneous mutations and the fundamental mechanisms of DNA repair and replication (Person et al., 1989).
Anti-inflammatory Applications
Research developments have highlighted the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. These compounds are known for their inhibitory responses against vital inflammatory mediators, showcasing their potential as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Anti-cancer Potential
The anticancer properties of pyrimidine derivatives are extensively documented, with various scaffolds displaying potent cell-killing effects through different mechanisms. These findings highlight the versatility of pyrimidine compounds in interacting with diverse biological targets, making them promising candidates for future cancer therapies (Kaur et al., 2014).
Alzheimer's Disease Research
Pyrimidine derivatives have also been explored for their potential as anti-Alzheimer's agents. Their effects on neurological disorders and the possibility to mitigate or rehabilitate cognitive decline offer a new avenue for drug development in treating Alzheimer's disease (Das et al., 2021).
Pharmacologically Active Compounds
A systematic analysis of pyrimidine derivatives has revealed a wide range of pharmacological activities, including antiviral, antimicrobial, antitumor, and antifungal effects. This diversity makes the pyrimidine core a promising scaffold for developing new biologically active compounds, underscoring the importance of such derivatives in medicinal chemistry (Chiriapkin, 2022).
properties
IUPAC Name |
4-chloro-6-ethoxy-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-3-11-6-4-5(8)9-7(10-6)12-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUXTAMHJKMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693785 | |
Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | |
CAS RN |
221679-84-1 | |
Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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